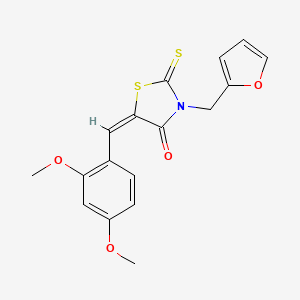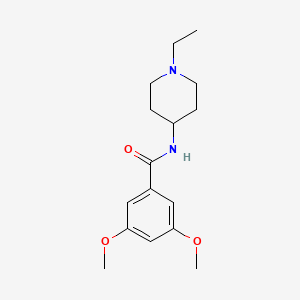
5-(2,4-二甲氧基亚苄基)-3-(2-呋喃基甲基)-2-硫代-1,3-噻唑烷-4-酮
描述
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves the Knoevenagel condensation reaction, as well as cyclocondensation reactions involving isothiocyanatosulfonamides with sulfanylacetic acid in the presence of triethylamine at reflux temperature. These methods produce a variety of substituted thiazolidinones with diverse biological activities (Popov-Pergal et al., 2010).
Molecular Structure Analysis
Studies on thiazolidinones, including similar compounds, reveal intricate supramolecular structures characterized by hydrogen bonding, π–π stacking interactions, and other noncovalent interactions contributing to their stability and biological activity. For instance, compounds have been shown to form hydrogen-bonded dimers and chains, with structural analyses indicating wide C-C-C angles at the methine C atom linking the rings, contributing to their reactivity and interaction capabilities (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in a variety of chemical reactions, including addition reactions with thiols, showcasing their versatility as synthetic intermediates. These reactions often result in the formation of cyclic and acyclic adducts, further illustrating the chemical diversity and reactivity of these compounds (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structure, determined by X-ray diffraction, often reveals non-planar geometries and significant intermolecular interactions, indicative of their complex behavior in solid state (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as reactivity towards various reagents, photostability, and electrochemical behavior, are influenced by their molecular structure. The presence of diverse functional groups allows for a broad range of chemical transformations, leading to the synthesis of compounds with varied biological activities. The reaction with nitrile oxides, for example, demonstrates their capacity to form diverse products under different conditions, highlighting their chemical versatility (Kandeel & Youssef, 2001).
科学研究应用
超分子结构和氢键
与“5-(2,4-二甲氧基亚苄基)-3-(2-呋喃基甲基)-2-硫代-1,3-噻唑烷-4-酮”密切相关的化合物研究已深入了解其超分子结构,突出了氢键和其他分子间相互作用的重要性。这些研究表明,此类化合物可以通过 N-H...O 氢键、C-H...π(芳烃) 氢键和其他相互作用形成复杂的片层、环状二聚体单元和环链,有助于理解分子组装以及在纳米技术和材料科学中的潜在应用 (Delgado 等人,2005); (Delgado 等人,2006)。
合成和表征
包括具有与目标化合物相似的结构特征的噻唑烷-2,4-二酮衍生物的合成和结构表征已被广泛研究。这些工作旨在探索这些化合物可能表现出的广泛的生物活性,包括潜在的药物应用 (Popov-Pergal 等人,2010)。此类研究对于开发新的治疗剂和理解其活性的结构基础至关重要。
抗菌和抗病毒活性
一些研究集中于噻唑烷酮衍生物的抗菌和抗病毒潜力。这些化合物,包括与“5-(2,4-二甲氧基亚苄基)-3-(2-呋喃基甲基)-2-硫代-1,3-噻唑烷-4-酮”在结构上相关的化合物,已被证明具有显着的抗菌和抗真菌活性。这为开发新的抗菌剂以对抗耐药菌株和病毒开辟了途径,满足了全球卫生领域的迫切需求 (El-Gaby 等人,2009); (Trotsko 等人,2018)。
药理应用
噻唑烷酮衍生物的药理应用已被广泛探索,包括其作为神经和肿瘤疾病中涉及的蛋白激酶抑制剂的潜力。鉴定出对特定蛋白激酶具有抑制活性的化合物表明这些分子在治疗以激酶活性失调为特征的疾病中具有潜在的治疗价值 (Bourahla 等人,2021)。
属性
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMMYMFENMXUBK-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)
![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)
![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)
![4-(difluoromethyl)-1-isopropyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4619394.png)